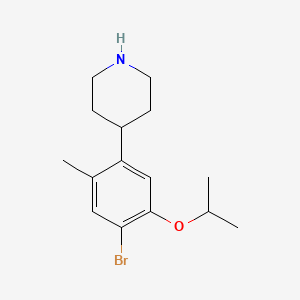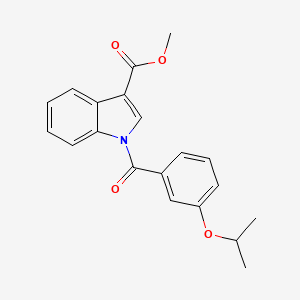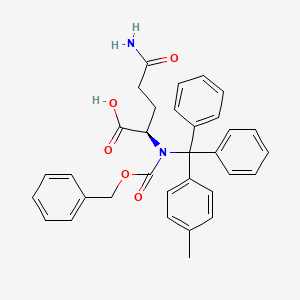
(R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a benzyloxycarbonyl group, and a diphenyl(p-tolyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group during the reaction sequence. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.
Medicine
In medicine, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid may have potential therapeutic applications. It could be investigated for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and processes.
Mécanisme D'action
The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid include other amino acid derivatives and compounds with similar functional groups. Examples include:
- Benzylamine
- Phenylalanine derivatives
- Diphenylmethylamine derivatives
Uniqueness
What sets ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C33H32N2O5 |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
(2R)-5-amino-2-[[(4-methylphenyl)-diphenylmethyl]-phenylmethoxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35(29(31(37)38)21-22-30(34)36)32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H2,34,36)(H,37,38)/t29-/m1/s1 |
Clé InChI |
VXEFJGSCUMIKOG-GDLZYMKVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


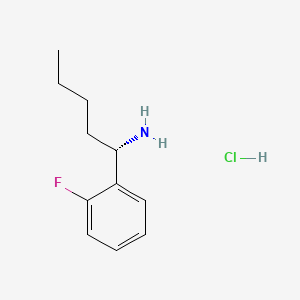
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
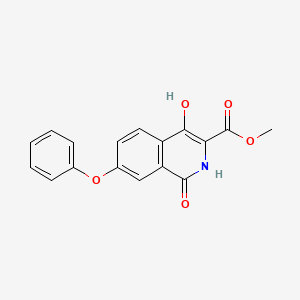
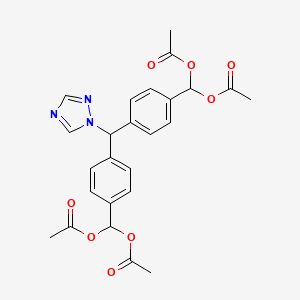
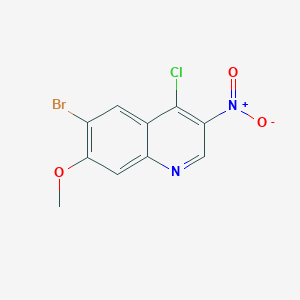
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
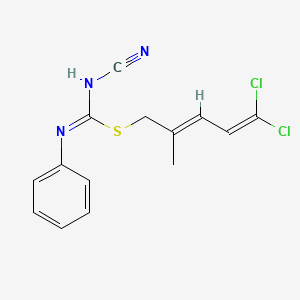


![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
